EC144 is a second-generation, synthetic small molecule inhibitor of Hsp90. It exhibits greater potency in both in vitro and in vivo settings compared to its first-generation counterpart, BIIB021. Research primarily focuses on EC144's potential as a therapeutic agent for inflammation and autoimmune diseases.
Mechanism of Action
EC144 targets Hsp90, a chaperone protein crucial for the folding and stabilization of numerous intracellular proteins. Hsp90 plays a vital role in cell activation and proliferation, and its client proteins include signal transduction molecules involved in both innate and adaptive immune responses. By inhibiting Hsp90, EC144 disrupts these signaling pathways, ultimately leading to the suppression of immune responses and inflammation.
Block LPS-induced TLR4 signaling by inhibiting the activation of ERK1/2, MEK1/2, JNK, and p38 MAPK pathways (but not NF-κB).
Suppress the phosphorylation of tumor progression locus 2, MEK1/2, and ERK1/2.
Inhibit NLRP3 inflammasome priming and activation.
Applications
In vitro Studies:
TLR4 Signaling: EC144 effectively blocked LPS-induced TLR4 signaling in RAW 264.7 cells.
NLRP3 Inflammasome: EC144 demonstrated effective inhibition of NLRP3 inflammasome priming and activation.
T Cell Proliferation: EC144 blocked CD4+ T cell proliferation in both mouse and human mixed lymphocyte reactions (MLRs).
In vivo Studies:
LPS-Induced Inflammation: EC144 conferred resistance to LPS administration in mice, resulting in suppressed systemic TNF-α release.
Collagen-Induced Arthritis: In rat and mouse models of collagen-induced arthritis, EC144 successfully blocked disease development by suppressing the inflammatory response. This effect was associated with a suppressed antigen-specific antibody response and blocked activation of antigen-specific CD4+ T cells.
Murine Peritonitis: EC144 effectively inhibited inflammatory processes in a murine peritonitis model, leading to reduced IL-1β and IL-6 levels in vivo. Notably, EC144 exhibited oral bioavailability and brain penetration in this model.
Gastric Tumors: In a mouse model of gastric tumors (N87), EC144 demonstrated potent anti-tumor activity. At a dose of 5 mg/kg, it halted tumor growth, and at 10 mg/kg, it induced partial tumor regressions.
Future Directions
Specificity of Hsp90 Isoforms: Further research is needed to fully understand the specific roles of different Hsp90 isoforms in inflammation and autoimmunity. While EC144 appears to primarily target the α isoform, more selective inhibitors could potentially improve therapeutic efficacy and minimize off-target effects.
Related Compounds
BIIB021 (17-AAG)
Compound Description: BIIB021, also known as 17-allylamino-17-demethoxygeldanamycin (17-AAG), is a first-generation inhibitor of heat shock protein 90 (Hsp90). It binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone function and leading to the degradation of client proteins involved in cell growth and survival [].
Relevance: EC144 is a second-generation Hsp90 inhibitor designed to improve upon the properties of BIIB021. Specifically, EC144 demonstrates substantially greater potency both in vitro and in vivo compared to BIIB021 [].
Geldanamycin
Compound Description: Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that exhibits potent antitumor activity. It functions as a highly specific inhibitor of Hsp90 by binding to the ATP-binding site of the chaperone [].
Relevance: Geldanamycin represents a foundational compound for the development of Hsp90 inhibitors. Although it displays promising antitumor properties, its clinical use is limited due to inherent toxicity. EC144, as a synthetic Hsp90 inhibitor, aims to retain the therapeutic benefits while mitigating the toxicity associated with Geldanamycin [].
Lipopolysaccharide (LPS)
Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria. It acts as a potent immunostimulatory molecule, triggering a strong inflammatory response through the activation of Toll-like receptor 4 (TLR4) on immune cells [].
Relevance: EC144 demonstrated the ability to inhibit LPS-induced TLR4 signaling in RAW 264.7 cells. This inhibition was observed to occur through the blocking of various signaling pathways, including ERK1/2, MEK1/2, JNK, and p38 MAPK, but not NF-κB []. The research highlighted EC144's potential as an anti-inflammatory agent by interrupting LPS-mediated immune responses.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Desmetryn is used as an herbicide in the treatment of crops and vegetables. It is used to control specifically white goosefoot, as well as other weeds and grasses. Desmetryn is a member of 1,3,5-triazines.
E2012 is a modulator of γ-secretase. It selectively inhibits APP intracellular signaling domain (AICD) cleavage to amyloid-β (Aβ) over Notch cleavage to its signaling effector Notch intracellular domain (NICD), processes both mediated by γ-secretase, when used at a concentration of 1 µM in luciferase assays. E2012 also inhibits the activity of the cholesterol synthesis enzyme 3β-hydroxysterol ∆24-reductase (DHCR24) in primary rat hepatocytes and HepG2 cells (IC50s = 11 and 15 nM, respectively). It reduces Aβ (1-42) (Aβ42) production in primary rat embryonic cerebral cortex neurons with an IC50 value of 220 nM. E2012 (100 mg/kg) also decreases Aβ42 levels in guinea pig brain and cerebral spinal fluid (CSF). E2012 is a γ-secretase modulator (GSM). E2012 inhibits 3β-hydroxysterol Δ24-reductase (DHCR24) at the final step in the cholesterol biosynthesis. E2012 induces cataract in the rat by inhibiting DHCR24 at the final step of cholesterol synthesis with associated elevation in desmosterol within the lens, preceded by desmosterol changes that would serve as a predictive safety biomarker for lenticular opacity.
E2508 is a selective corticotropin-releasing factor 1 receptor antagonist. E2508 has the potential to be an effective therapy for the treatment of irritable bowel syndrome with a lower risk of adverse events such as constipation compared with the current clinically used 5-HT3 receptor antagonist.
Desmethyl Icaritin is a metabolite of Icariin that inhibits the growth of most malignant cells. Desmethyl Icaritin has significant antiangiogenesis properties.
E-3030 free acid is a peroxisome proliferator-activated receptor (PPAR) agonist potentially for the use in the treatment of various aspects of metabolic dysfunction in type 2 diabetes, including dyslipidemia, hyperglycemia, hyperinsulinemia, and impaired glucose disposal.. E-3030 decreased blood glucose, triglyceride, non-esterified fatty acids, and insulin levels and increased blood adiponectin levels. Triglyceride- and non-high-density lipoprotein cholesterol-lowering actions of E-3030 involve combined effects on reduction of apo C-III and elevation of lipoprotein lipase, resulting in increased lipolysis.
E3330 is an inhibitor of apurinic-apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1) redox activity. It inhibits APE1-mediated AP-1 DNA binding activity with an IC50 value of 6.5 µM in a redox EMSA but has no effect on APE1-mediated DNA repair activity in endonuclease or gap-filling assays when used at concentrations ranging from 0.01 to 50 µM. E3330 reduces basal activation of NF-κB, AP-1, and HIF-1 in reporter assays using PANC-1 pancreatic cancer cells. It inhibits proliferation of PaCa-2 and PANC-1 pancreatic cancer cells (EC50s = 135 and 87 µM, respectively). E3330 (25 mg/kg) inhibits tumor growth in a PaCa-2 mouse xenograft model and pancreatic cancer patient-derived xenograft (PDX) mouse models. E 3330 is a potent and selective APE1 inhibitor used in the treatment for age related macular degeneration. E3330 is a potent and selective inhibitor of AP endonuclease 1 redox domain.E3330 significantly reduces the growth of human pancreatic cancer cells in vitro and inhibits pancreatic cancer cell migration. E3330 blocks tnf-α-induced activation of IL-8 production in liver cancer cell lines. E3330 inhibits the growth of tumor endothelium and endothelial progenitor cells: therapeutic implications in tumor angiogenesis.